molecular formula C10H6ClF3O3 B3023972 4-Chloro-3-(trifluoromethoxy)cinnamic acid CAS No. 886501-56-0

4-Chloro-3-(trifluoromethoxy)cinnamic acid

Cat. No.: B3023972
CAS No.: 886501-56-0
M. Wt: 266.6 g/mol
InChI Key: VLHIMOQSIHEDAT-DUXPYHPUSA-N
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Description

Significance of Cinnamic Acid as a Privileged Pharmacophore in Medicinal Chemistry

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, serves as a versatile scaffold in drug design. bohrium.com Its structure, featuring a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modifications, leading to a wide array of derivatives with enhanced biological efficacy. nih.gov The inherent bioactivity of the cinnamic acid core, coupled with its low toxicity, makes it an attractive starting point for the development of new therapeutic agents. bohrium.com

Cinnamic acid derivatives have demonstrated a remarkable range of pharmacological activities, including:

Antimicrobial and Antifungal Properties: Cinnamic acid and its derivatives have shown efficacy against various bacterial and fungal strains. nih.gov

Anticancer Activity: Numerous studies have reported the potential of cinnamic acid derivatives to inhibit the growth of various cancer cell lines. bohrium.comnih.govnih.gov

Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are a significant area of research. nih.gov

Antioxidant Capabilities: Cinnamic acid derivatives are known to be effective antioxidants. nih.gov

Neuroprotective Potential: Some derivatives have shown promise in protecting nerve cells from damage. bohrium.com

The diverse biological activities of cinnamic acid derivatives underscore their importance as a privileged scaffold in the quest for new and effective drugs.

Overview of Halogenated and Trifluoromethoxy-Substituted Aromatic Compounds in Drug Discovery

The introduction of halogen atoms and trifluoromethoxy groups into aromatic compounds is a well-established strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of molecules.

Halogenated Aromatic Compounds:

The incorporation of halogen atoms, particularly chlorine, into a drug candidate's structure can significantly influence its properties. Chlorine is often used as a bioisostere for a methyl group and can alter the in vivo metabolism of a compound. wikipedia.org Strategic placement of chlorine atoms on an aromatic ring can lead to:

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes.

Enhanced Binding Affinity: Halogen bonds can contribute to stronger interactions with biological targets.

Modulation of Metabolism: Halogenation can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Trifluoromethoxy-Substituted Aromatic Compounds:

The trifluoromethoxy (-OCF3) group has gained increasing attention in medicinal chemistry due to its unique combination of properties. bohrium.com It is often considered a "super-halogen" or a "pseudo-halogen" due to its electronic similarities to chlorine. nih.gov Key advantages of incorporating a trifluoromethoxy group include:

High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to penetrate biological membranes. mdpi.comresearchgate.net

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it highly resistant to metabolic degradation, leading to improved drug stability and a longer duration of action. mdpi.comnih.gov

Electron-Withdrawing Nature: The strong electron-withdrawing properties of the -OCF3 group can modulate the electronic environment of the aromatic ring, influencing its interactions with target proteins. mdpi.comresearchgate.net

Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties. nih.gov

The strategic use of these substituents has led to the development of numerous successful drugs with improved efficacy and safety profiles.

Rationale for Investigating 4-Chloro-3-(trifluoromethoxy)cinnamic Acid as a Novel Chemical Entity

While specific research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The combination of the privileged cinnamic acid scaffold with the beneficial properties of both chloro and trifluoromethoxy substituents suggests that this molecule could possess unique and desirable pharmacological characteristics.

The investigation of this specific isomer would be a logical step in the systematic exploration of the chemical space around the cinnamic acid scaffold. By synthesizing and evaluating this compound, researchers could gain valuable insights into the structure-activity relationships of multi-substituted cinnamic acids.

Scope and Objectives of Academic Research on the Chemical Compound

Given the lack of existing data, the scope of academic research on this compound would be foundational, aiming to synthesize and characterize this novel compound and to conduct preliminary evaluations of its biological potential.

The primary objectives of such research would likely include:

Chemical Synthesis and Characterization: The initial and most crucial step would be the development of a reliable synthetic route to produce this compound in sufficient purity and quantity for further studies. This would be followed by comprehensive characterization using modern analytical techniques to confirm its structure and purity.

Physicochemical Profiling: A key objective would be to determine the fundamental physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa. This data is essential for understanding its potential pharmacokinetic behavior.

In Vitro Biological Screening: The synthesized compound would be subjected to a battery of in vitro assays to explore its potential pharmacological activities. Based on the properties of the cinnamic acid scaffold, initial screening would likely focus on:

Anticancer activity against a panel of human cancer cell lines.

Antimicrobial activity against a range of pathogenic bacteria and fungi.

Anti-inflammatory activity through assays that measure the inhibition of key inflammatory mediators.

Antioxidant capacity.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of closely related analogs would be a logical progression. This would help to establish preliminary SARs, providing insights into how modifications to the substitution pattern on the cinnamic acid scaffold affect its biological activity.

The successful completion of these objectives would provide the first comprehensive dataset on this compound, laying the groundwork for more advanced preclinical studies and potentially identifying a new lead compound for drug development.

Data Tables

Table 1: General Properties of the Cinnamic Acid Scaffold

PropertyDescription
Chemical Formula C₉H₈O₂
Molar Mass 148.16 g/mol
Appearance White crystalline solid
Key Functional Groups Phenyl ring, Alkene, Carboxylic acid
Biological Significance Precursor to many natural products; exhibits a wide range of pharmacological activities.

Table 2: Physicochemical Properties of the Trifluoromethoxy Group

PropertyDescriptionImpact in Drug Design
Hansch π Parameter +1.04 researchgate.netHigh lipophilicity, enhances membrane permeability.
Electronic Effect Strongly electron-withdrawing. mdpi.comresearchgate.netModulates pKa, influences binding interactions.
Metabolic Stability High due to strong C-F bonds. mdpi.comnih.govIncreases in vivo half-life of drugs.
Bioisosterism Can act as a bioisostere for various groups. nih.govAllows for fine-tuning of molecular properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHIMOQSIHEDAT-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 4 Chloro 3 Trifluoromethoxy Cinnamic Acid

General Synthetic Approaches to Cinnamic Acid Derivatives

The preparation of cinnamic acids is well-established, with several named reactions providing reliable routes to these α,β-unsaturated carboxylic acids. These methods typically involve the condensation of an aromatic aldehyde with a suitable partner compound.

Knoevenagel Condensation and its Modified Protocols

The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds. In the context of cinnamic acid synthesis, it involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid, in the presence of a basic catalyst.

The reaction proceeds via the deprotonation of the active methylene compound by a weak base, such as an amine, to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. When malonic acid is used, the initial product is a benzylidenemalonic acid, which typically undergoes spontaneous decarboxylation upon heating to afford the final cinnamic acid.

A significant modification is the Doebner variant, which uses pyridine (B92270) and a catalytic amount of piperidine. This combination is highly effective for the condensation of aromatic aldehydes with malonic acid, often leading to high yields of cinnamic acids. Modern protocols focus on developing more environmentally friendly and efficient conditions. This includes the use of alternative catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can promote the reaction under mild conditions with excellent yields and short reaction times.

Perkin Reaction and Modernized Variations

Developed by William Henry Perkin in 1868, the Perkin reaction is a classical method for synthesizing cinnamic acids. sapphirebioscience.com It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding carboxylic acid. sapphirebioscience.combeilstein-journals.org For example, benzaldehyde (B42025) can be reacted with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. sapphirebioscience.com

The mechanism involves the formation of an enolate from the acid anhydride, which then acts as the nucleophile, attacking the aldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the α,β-unsaturated acid. A key requirement for the reaction is that the acid anhydride must possess at least two α-hydrogens. sapphirebioscience.com While historically significant, the Perkin reaction often requires high temperatures (around 180 °C) and long reaction times to achieve good yields. uni.lu Modern variations focus on improving these conditions, though other methods are now often preferred for their greater efficiency and milder requirements. sigmaaldrich.com

Heck Reaction and Palladium-Catalyzed Coupling Methods

The Heck reaction represents a powerful modern tool for C-C bond formation and has been successfully applied to the synthesis of cinnamic acid derivatives. google.comgoogle.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with an alkene, such as acrylic acid or its esters, in the presence of a base. google.commdpi.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final cinnamic acid product and regenerates the palladium catalyst. A key advantage of the Heck reaction is its stereoselectivity, generally yielding the trans-isomer with high fidelity. mdpi.com The reaction conditions are often mild, and the methodology is tolerant of a wide variety of functional groups on both the aryl halide and the alkene. Heterogeneous catalysts, such as palladium on carbon, have been explored to simplify catalyst recovery and improve the sustainability of the process. google.comgoogle.com

Microwave-Assisted Synthesis in Cinnamic Acid Chemistry

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of cinnamic acid derivatives. sigmaaldrich.comgoogle.comresearchgate.net This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. google.com

Microwave heating has been successfully applied to various cinnamic acid syntheses, particularly the Knoevenagel condensation. researchgate.net For instance, the condensation of aromatic aldehydes and malonic acid can be carried out under solvent-free conditions or in environmentally benign solvents like water, often with the aid of a solid support or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). sigmaaldrich.comchemicalbook.com These microwave-assisted protocols not only offer speed and efficiency but also align with the principles of green chemistry by reducing solvent use and energy consumption. sigmaaldrich.comgoogle.com

Table 1: Comparison of General Synthetic Methods for Cinnamic Acids

MethodKey ReagentsTypical CatalystGeneral AdvantagesCommon Limitations
Knoevenagel CondensationAromatic aldehyde, Malonic acidWeak base (e.g., Piperidine, Pyridine)Good yields, mild conditions, versatileRequires active methylene compound
Perkin ReactionAromatic aldehyde, Acid anhydrideAlkali salt of the acidClassic, well-established methodHigh temperatures, long reaction times
Heck ReactionAryl halide, Alkene (e.g., acrylic acid)Palladium complexHigh stereoselectivity, functional group toleranceCost of palladium catalyst, potential for phosphine (B1218219) ligands
Microwave-Assisted SynthesisVaries (often Knoevenagel reagents)VariesRapid reaction rates, high yields, often solvent-freeRequires specialized microwave equipment

Targeted Synthesis of 4-Chloro-3-(trifluoromethoxy)cinnamic Acid and its Structural Analogues

The synthesis of the specifically substituted this compound requires a multi-step approach that begins with the construction of a suitably functionalized benzene (B151609) ring. The primary strategy involves preparing the corresponding benzaldehyde, which then serves as the direct precursor for the final cinnamic acid product via one of the condensation reactions described previously.

Precursor Synthesis and Intermediate Reactions

The key intermediate for the synthesis is 4-chloro-3-(trifluoromethoxy)benzaldehyde (B1632087). A plausible synthetic route to this aldehyde would start from a more readily available substituted benzene. A common pathway in aromatic chemistry involves the nitration of a starting material, followed by reduction of the nitro group to an amine. This amine can then be converted into a variety of other functional groups, including the required aldehyde, via diazotization reactions.

A logical starting material would be 1-chloro-2-(trifluoromethoxy)benzene. The synthesis would proceed as follows:

Nitration: The first step is the electrophilic nitration of 1-chloro-2-(trifluoromethoxy)benzene. The trifluoromethoxy group (-OCF3) is an ortho-, para-directing deactivator, while the chloro group is also an ortho-, para-directing deactivator. The directing effects of these two groups would lead to the introduction of a nitro group primarily at the position para to the -OCF3 group, yielding 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene .

Reduction: The resulting nitro compound is then reduced to the corresponding aniline (B41778). This transformation is commonly achieved using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or through catalytic hydrogenation with H2 gas over a palladium, platinum, or nickel catalyst. This step produces 4-chloro-3-(trifluoromethoxy)aniline .

Conversion to Aldehyde: The aniline is the crucial intermediate that can be converted to the target benzaldehyde. This is typically accomplished through a Sandmeyer-type reaction or a Gattermann reaction. The aniline is first treated with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form a diazonium salt. This salt can then be treated with an appropriate reagent, such as copper(I) cyanide followed by hydrolysis (Rosenmund-von Braun reaction followed by reduction) or specific formylating agents, to introduce the aldehyde functionality, yielding 4-chloro-3-(trifluoromethoxy)benzaldehyde .

Once the 4-chloro-3-(trifluoromethoxy)benzaldehyde precursor is synthesized, it can be directly converted into the final target molecule, This compound , using a standard condensation protocol, such as the Knoevenagel condensation with malonic acid in the presence of pyridine and piperidine.

Specific Reaction Pathways for Introducing Trifluoromethoxy and Chloro Substituents

The synthesis of this compound involves a multi-step process that hinges on the formation of a key intermediate: 4-chloro-3-(trifluoromethoxy)benzaldehyde. Once this substituted benzaldehyde is obtained, it can be converted to the target cinnamic acid through well-established condensation reactions.

A plausible and widely used method for this conversion is the Knoevenagel-Doebner condensation. wikipedia.orgthepharmajournal.com This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically using a basic catalyst such as pyridine or piperidine. wikipedia.orgthepharmajournal.com The reaction proceeds via a nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration and a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.org This method is particularly effective for aldehydes and is a common strategy for preparing cinnamic acid derivatives. mdpi.comjocpr.com

StepStarting MaterialReagents and ConditionsProductReaction Type
14-Chloro-3-(trifluoromethoxy)benzaldehydeMalonic acid, Pyridine (catalyst), Piperidine (catalyst), RefluxThis compoundKnoevenagel-Doebner Condensation

Other classical methods for synthesizing cinnamic acids from aldehydes include the Perkin reaction, which uses an acid anhydride and its corresponding carboxylate salt. thepharmajournal.comjocpr.com More modern approaches like the Horner-Wadsworth-Emmons olefination reaction also provide stereoselective routes to cinnamic esters, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.org

Derivatization Strategies for Expanding the Chemical Compound's Library

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at three main sites: the carboxylic acid moiety, the phenyl ring, and the vinylic bridge.

The carboxylic acid group is the most common site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse library of compounds. researchgate.netnih.gov

Esterification: Cinnamic acids are commonly converted to their corresponding esters via Fischer esterification. researchgate.netsapub.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. mdpi.comresearchgate.net This method is a robust and straightforward way to generate a variety of alkyl and aryl esters. medcraveonline.com

Amidation: The synthesis of amides from this compound can be achieved through several methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. beilstein-journals.org Alternatively, direct amidation can be performed using various coupling reagents that activate the carboxylic acid in situ, facilitating the reaction with an amine under milder conditions. beilstein-journals.orgrsc.org

The following table illustrates representative ester and amide derivatives that can be synthesized from the parent acid.

Derivative TypeReactantGeneral ReactionProduct Structure (R-group)
EsterMethanol (CH₃OH)Fischer Esterification (H₂SO₄ catalyst)-CH₃ (Methyl ester)
EsterEthanol (CH₃CH₂OH)Fischer Esterification (H₂SO₄ catalyst)-CH₂CH₃ (Ethyl ester)
AmideAmmonia (B1221849) (NH₃)Acyl chloride route or coupling agent-NH₂ (Primary amide)
AmideBenzylamine (C₆H₅CH₂NH₂)Acyl chloride route or coupling agent-NHCH₂C₆H₅ (N-Benzyl amide)
AmideMorpholine (C₄H₉NO)Acyl chloride route or coupling agent-N(CH₂CH₂)₂O (Morpholide)

Further diversification can be achieved by chemical modifications to the aromatic ring or the alkene double bond.

Phenyl Ring Modifications: The introduction of additional substituents onto the phenyl ring is governed by the directing effects of the groups already present (chloro, trifluoromethoxy, and the acrylic acid side chain). Both the chlorine atom and the trifluoromethoxy group are deactivating but ortho, para-directing for electrophilic aromatic substitution. This suggests that reactions like nitration or further halogenation would likely occur at the positions ortho or para to these substituents, although the deactivated nature of the ring may require harsh reaction conditions.

Vinylic Bridge Modifications: The carbon-carbon double bond of the acrylic acid moiety is susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, can reduce the double bond to yield the corresponding saturated propanoic acid derivative.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond results in the formation of a 2,3-dibromopropanoic acid derivative.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide, a versatile intermediate for further synthesis.

Modification SiteReaction TypeTypical ReagentsResulting Structure
Vinylic BridgeHydrogenationH₂, Pd/CSaturated C-C single bond
Vinylic BridgeBrominationBr₂Dibromo adduct across the double bond
Vinylic BridgeEpoxidationm-CPBAEpoxide ring formation
Phenyl RingNitrationHNO₃, H₂SO₄Introduction of a nitro (-NO₂) group

A modern strategy in drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activities. nih.govnih.gov Cinnamic acid and its derivatives are often used as scaffolds in this approach. researchgate.net

For this compound, the carboxylic acid handle is the ideal point of attachment for creating conjugates. By forming an amide or ester bond, this molecule can be linked to other biologically active compounds, such as:

Anticancer agents: Conjugation to known cytotoxic drugs to improve their targeting or efficacy. nih.gov

Antioxidant moieties: Linking to phenolic compounds to create hybrids with combined properties.

Neuroprotective agents: Combining with scaffolds known to have activity in neurodegenerative disease models. nih.gov

This strategy allows for the rational design of new chemical entities based on the parent cinnamic acid structure. nih.govdntb.gov.ua

Hybridization ConceptMolecule to Conjugate (Example)Linkage TypePotential Aim
Anticancer HybridA quinolinone derivative nih.govAmideDevelop multi-target anticancer agents
Antimalarial ConjugateAn existing antimalarial drug with a free -OH or -NH₂ group nih.govEster or AmideOvercome drug resistance
Multi-target Agent for Alzheimer'sA curcumin (B1669340) analogue nih.govAmideTarget multiple pathways in neurodegeneration

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of SAR in Cinnamic Acid Derivatives

The fundamental principle of SAR in cinnamic acid derivatives lies in the strategic modification of its three key structural components: the phenyl ring, the acrylic acid side chain, and the double bond. The nature, number, and position of substituents on the phenyl ring have been shown to play a huge role in either enhancing or decreasing the biological efficacy of these compounds. nih.gov For instance, the presence of hydroxyl groups on the phenyl ring, whether free or methoxylated, differentiates many common cinnamic acid analogues like ferulic acid, caffeic acid, and p-coumaric acid, and is linked to their antioxidant properties. nih.gov

Modifications to the carboxylic acid group of the acrylic acid moiety, such as esterification or amidation, can also profoundly influence the biological profile. Furthermore, the trans configuration of the double bond is the most common and generally more stable form. nih.gov The exploration of these structural modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of derivatives with enhanced potency and selectivity for various therapeutic targets.

Impact of the Trifluoromethoxy Group on Biological Activity and Physicochemical Profiles

The trifluoromethoxy (-OCF₃) group is a unique substituent that can significantly alter the biological and physicochemical properties of a parent molecule. It is increasingly utilized in medicinal chemistry to enhance the therapeutic potential of drug candidates. mdpi.com

The position of the trifluoromethoxy group on the aromatic ring of a cinnamic acid derivative can have a profound impact on its biological activity. While specific comparative studies on the positional isomers of trifluoromethoxy-substituted cinnamic acids are not extensively detailed in the provided search results, general principles of SAR suggest that the placement (ortho, meta, or para) would modulate the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets. For example, in a study on trifluoromethyl-substituted cinnamic acid derivatives, the position of the -CF₃ group significantly affected their activity, with the 3-(Trifluoromethyl)cinnamic acid showing enhanced radical scavenging activity compared to the 2- and 4-substituted analogs. beilstein-journals.org This suggests that the placement of a trifluoromethoxy group would similarly dictate the molecule's efficacy.

The trifluoromethoxy group exerts a powerful influence on the electronic and steric properties of the cinnamic acid scaffold.

Electronic Effects: The -OCF₃ group is a moderately electron-withdrawing moiety, a property it shares with halogens like chlorine. nih.gov This electron-withdrawing nature is primarily due to the high electronegativity of the three fluorine atoms. This effect can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. The trifluoromethoxy group deactivates the aromatic ring towards electrophilic substitution. nih.gov

Steric Effects: The trifluoromethoxy group is sterically larger than a methoxy (B1213986) group. This increased bulk can influence the conformation of the molecule and its ability to bind to specific biological targets. The steric hindrance can also shield the ether linkage from metabolic degradation, thereby increasing the compound's stability. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethoxy Group

PropertyDescriptionReference
Electronic Effect Moderately electron-withdrawing nih.gov
Lipophilicity (π) +1.04 mdpi.com
Steric Profile Bulkier than a methoxy group mdpi.com

Role of Chlorine Substitution in Modulating Biological Response

Chlorine is a common substituent in medicinal chemistry, and its incorporation into the cinnamic acid structure can significantly modulate biological activity.

The position of chlorine substitution on the phenyl ring of cinnamic acid derivatives is a critical determinant of their biological activity. Studies have shown that the placement of a chlorine atom at the ortho, meta, or para position can lead to vastly different pharmacological profiles.

For example, in a study of halogen-substituted cinnamic acid derivatives, a para-substituted chloro-compound (IC₅₀ = 4.54 µg/mL) was found to be more active as an antibacterial agent compared to its ortho-substituted counterpart (IC₅₀ = 9.91 µg/mL). nih.gov This suggests that for this particular biological target, the para position is favored for enhanced activity.

Conversely, another study on fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain found that most compounds with a para-substituted chlorine exhibited potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). The ortho-substituted analogs, however, showed the opposite effect, indicating a clear positional influence on enzyme selectivity. nih.gov

Table 2: Influence of Chlorine Position on Antibacterial Activity of a Cinnamic Acid Derivative

CompoundPosition of ChlorineIC₅₀ (µg/mL)Reference
Derivative 1 para4.54 nih.gov
Derivative 2 ortho9.91 nih.gov

In the case of 4-Chloro-3-(trifluoromethoxy)cinnamic acid, the molecule possesses two electron-withdrawing groups at adjacent positions on the phenyl ring. The chlorine at the 4-position and the trifluoromethoxy group at the 3-position both contribute to the electron-deficient nature of the aromatic ring. This combined electron-withdrawing effect can significantly impact the molecule's interaction with biological targets.

Structure-Activity Relationships of the Carboxylic Acid Functionality and its Derivatives

The carboxylic acid group is a primary feature of this compound, playing a crucial role in its biological activity. Modifications of this functional group, such as conversion to esters or amides, significantly impact the compound's physicochemical properties and, consequently, its interactions with biological targets.

Comparison of Free Acid versus Ester and Amide Derivatives

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature of the group at the terminus of the acrylic acid side chain. The free carboxylic acid, its corresponding esters, and various amide analogues exhibit distinct activity profiles, which can be attributed to differences in acidity, hydrogen bonding capability, lipophilicity, and metabolic stability.

Generally, the conversion of the carboxylic acid to an ester or amide functional group alters the molecule's polarity and its ability to act as a hydrogen bond donor. mdpi.comnih.gov This modification can enhance membrane permeability and oral bioavailability. For instance, studies on various substituted cinnamic acids have shown that their amide analogues can exhibit significant biological activities, sometimes surpassing that of the parent acid. nih.gov

Research into a broad range of cinnamic acid derivatives has demonstrated that while the free acid is often active, its ester and amide derivatives can display modulated or entirely different biological effects. nih.govmdpi.com For example, in the context of antimicrobial activity, synthetic derivatives, including esters and amides, often show a stronger effect than the parent cinnamic acids. nih.govmdpi.com The stability of the amide bond, which is less prone to hydrolysis compared to an ester linkage, makes cinnamamides a frequent choice for synthesis. researchgate.net

Interactive Table: Comparison of Functional Group Effects on Cinnamic Acid Derivatives

Functional Group Key Properties Influenced General Impact on Activity
Free Carboxylic Acid Acidity (pKa), High Polarity, H-bond donor/acceptor Baseline activity; may be limited by poor membrane permeability.
Ester Derivatives Increased Lipophilicity, H-bond acceptor Often enhances permeability; activity depends on the ester substituent and susceptibility to hydrolysis. mdpi.comresearchgate.net

| Amide Derivatives | Increased Lipophilicity, H-bond donor/acceptor, Metabolic Stability | Can enhance permeability and stability; activity is highly dependent on the amide substituents. nih.govresearchgate.net |

Computational Approaches to SAR/QSAR Modeling for the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. drugdesign.org For compounds like this compound, QSAR studies provide a framework for understanding the structural features essential for activity and for designing new, more potent analogues. nih.govresearchgate.net

Descriptor Selection and Model Validation in QSAR

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the resulting mathematical equation. drugdesign.orgnih.gov

Descriptor Selection: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For cinnamic acid derivatives, these descriptors can be categorized as:

Electronic: Descriptors such as Hammett constants, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric: These include parameters like molecular volume, surface area, and specific substituent constants (e.g., Taft steric parameters) that define the size and shape of the molecule.

Hydrophobic: The partition coefficient (logP) is the most common hydrophobic descriptor, indicating how the molecule distributes between an oily and an aqueous phase.

Topological: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. nih.gov

The selection process aims to find a set of descriptors that are highly correlated with the biological activity but are not highly correlated with each other. mdpi.com

Model Validation: Validation is a critical step to ensure that the QSAR model is statistically sound and has predictive power. researchgate.net Key validation techniques include:

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method. The model is repeatedly built using a subset of the data and used to predict the activity of the excluded data point(s). A high cross-validated correlation coefficient (q²) indicates good internal consistency. uniroma1.it

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used in the model's development. The correlation between the predicted and observed activities for this set (R²_pred) is a crucial measure of the model's utility. researchgate.net

Y-Randomization: This test involves randomly shuffling the biological activity data multiple times and rebuilding the QSAR model. A significant drop in the model's performance for the scrambled data confirms that the original model is not due to chance correlation. nih.gov

Prediction of Activity Based on Structural Modifications

Once a validated QSAR model is established, it serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of novel, unsynthesized derivatives of this compound. By systematically modifying the structure in silico (e.g., changing substituents on the phenyl ring or altering the carboxylic acid moiety) and calculating the descriptors for these new structures, their activity can be predicted using the QSAR equation. nih.gov

This predictive capability allows for the rational design of new compounds with potentially enhanced activity. For instance, a QSAR model for a series of cinnamate (B1238496) ester analogues identified that molecular features related to the number and type of polar atoms were critical for their biological activity. mdpi.com Such insights guide chemists to focus their synthetic efforts on modifications that are most likely to yield compounds with improved efficacy, thereby saving significant time and resources in the drug discovery process. nih.gov The model's applicability domain, which defines the chemical space in which it can make reliable predictions, must always be considered to ensure that the new designs are structurally similar to the compounds used to build the model. mdpi.com

Interactive Table: Key Concepts in QSAR Modeling

QSAR Component Description Example for Cinnamic Acid Derivatives
Descriptors Numerical representations of molecular properties. logP (hydrophobicity), Dipole Moment (electronic), Molecular Weight (steric). nih.gov
Mathematical Model An equation linking descriptors to biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net
Internal Validation Assessing model robustness on the training set. Leave-One-Out Cross-Validation (q²). uniroma1.it
External Validation Assessing predictive power on an independent test set. Predictive R² (R²_pred). researchgate.net

| Applicability Domain | The chemical space where the model provides reliable predictions. | Defined by the range of descriptor values of the training set compounds. mdpi.com |

Advanced Investigations into the Biological Activities of 4 Chloro 3 Trifluoromethoxy Cinnamic Acid and Its Analogues

Antimicrobial Activity Studies

Derivatives of cinnamic acid have been a focal point in the quest for new antimicrobial agents. The introduction of halogen and trifluoromethoxy or trifluoromethyl groups onto the cinnamic acid scaffold has been a key strategy in developing analogues with enhanced potency and a broad spectrum of activity.

Research into the antibacterial properties of cinnamic acid derivatives has shown that structural modifications significantly influence their efficacy against both Gram-positive and Gram-negative bacteria. While cinnamic acid itself has low activity, its synthetic derivatives, including esters and amides, often exhibit stronger antimicrobial effects. nih.gov

Studies on N-arylcinnamamides, which are analogues of 4-Chloro-3-(trifluoromethoxy)cinnamic acid, have demonstrated notable antibacterial activity. For instance, a series of trifluoromethyl-substituted N-arylcinnamamides were tested against various bacterial strains. The position of the trifluoromethyl group on the cinnamic acid phenyl ring was found to be crucial for activity, with the meta-position (as in 3-(trifluoromethyl)cinnamic acid derivatives) showing the most potent antistaphylococcal effects. researchgate.net Specifically, (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was identified as a highly active compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net

Further investigations into anilides of 3-(trifluoromethyl)cinnamic acid revealed significant antistaphylococcal and anti-enterococcal activities. nih.gov Compounds such as (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide and (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide showed minimum inhibitory concentrations (MICs) in the low micromolar range against S. aureus and Enterococcus faecalis. nih.gov

In a study of cinnamic acid derivatives featuring a 4-chloro-2-mercaptobenzenesulfonamide moiety, several compounds demonstrated potent activity against clinical strains of Enterococcus spp., including vancomycin-resistant Enterococcus (VRE) and high-level aminoglycoside resistant (HLAR) strains. nih.gov The most active of these compounds exhibited MIC values in the range of 2–4 µg/mL. nih.gov

Antibacterial Activity of this compound Analogues
Compound TypeSpecific AnalogueBacterial Strain(s)Observed Activity (MIC)
Trifluoromethyl-substituted N-arylcinnamamides(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus (including MRSA)High activity
Trifluoromethyl-substituted N-arylcinnamamides(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, E. faecalis0.15–5.57 µM
Trifluoromethyl-substituted N-arylcinnamamides(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, E. faecalis0.15–5.57 µM
Cinnamic acid-sulfonamide hybridsDerivatives with 4-chloro-2-mercaptobenzenesulfonamide moietyEnterococcus spp. (VRE, HLAR)2–4 µg/mL

The search for new treatments for mycobacterial infections has also included the evaluation of cinnamic acid analogues. Trifluoromethyl-substituted N-arylcinnamamides have shown promise in this area. Studies have demonstrated that the position of the trifluoromethyl group on the cinnamic acid ring significantly impacts antimycobacterial activity, with the meta-position generally conferring the highest potency. researchgate.net

In a study of anilides of 3-(trifluoromethyl)cinnamic acid, all tested compounds exhibited activity against Mycobacterium smegmatis, with MICs ranging from 9.36 to 51.7 µM. nih.gov Furthermore, certain analogues demonstrated strong inhibition of M. marinum growth, with MICs as low as 0.29 to 2.34 µM. nih.gov Docking studies have suggested that these compounds may exert their effect by binding to the active site of the mycobacterial enzyme InhA. nih.gov

Antimycobacterial Activity of 3-(Trifluoromethyl)cinnamic Acid Anilides
Mycobacterial StrainObserved Activity (MIC Range)
Mycobacterium smegmatis9.36–51.7 µM
Mycobacterium marinum0.29–2.34 µM

Analogues of this compound have also been investigated for their antifungal properties. A study on esters derived from 4-chlorocinnamic acid found that all tested compounds were bioactive against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. guilliermondii. nih.govbg.ac.rs Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 and 0.024 µmol/mL, respectively. nih.gov Molecular docking studies suggest that these esters may act by inhibiting the enzyme 14α-demethylase. nih.gov

Furthermore, 4-chloro-α-methylcinnamic acid has been identified as a compound with high activity against cell wall mutants of Saccharomyces cerevisiae. nih.gov This analogue also demonstrated the ability to act as a chemosensitizer, enhancing the efficacy of cell wall-targeting antifungal agents like caspofungin. nih.gov

Helicobacter pylori infection is a major cause of gastric disorders, and the development of new therapeutic agents is crucial. Research has shown that cinnamic acid derivatives are promising candidates. Notably, a series of N-substituted cinnamamides were screened for anti-H. pylori activity, and it was found that three 4-chloro derivatives exhibited excellent activity, with MIC values in the range of 7.5–10 μg/mL. nih.gov This highlights the potential of chloro-substituted cinnamic acid analogues in combating H. pylori infections.

The antiviral potential of cinnamic acid derivatives is an emerging area of research. While specific studies on this compound are limited, research on substituted cinnamic acids has shown promise. For instance, esters of various substituted cinnamic acids have been evaluated for their in vitro activity against a broad spectrum of coronaviruses. nih.gov Some of these derivatives were effective in reducing the cytopathogenicity induced by the OC43 coronavirus. nih.gov This suggests that the cinnamic acid scaffold is a viable starting point for the development of novel antiviral agents.

Antiproliferative and Anticancer Research

Cinnamic acid and its derivatives have garnered significant attention for their potential as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways. researchgate.net

Analogues of this compound have been explored in this context. For example, N-cinnamoylated analogues of chloroquine (B1663885) were evaluated against several cancer cell lines, including MKN-28 (gastric carcinoma), Caco-2 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma). mdpi.com All tested compounds displayed antiproliferative activity in the micromolar range, with many being more potent than the parent drug, chloroquine. mdpi.com

In another study, a series of novel cinnamic acid derivatives were designed and synthesized as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers. biointerfaceresearch.com In vitro cytotoxicity assays against the A-549 lung cancer cell line showed that several of these analogues significantly reduced cell viability, with IC50 values in the range of 10 to 18 µM. biointerfaceresearch.com

Furthermore, research on 4-(trifluoromethoxy) proguanil (B194036) derivatives, which share the trifluoromethoxy substitution pattern, has revealed significant antiproliferative activity. nih.gov Several of these compounds were found to be more potent than the parent compound, proguanil, against five different human cancer cell lines. nih.gov

Antiproliferative Activity of this compound Analogues
Analogue TypeCancer Cell LineObserved Activity (IC50)
Cinnamic Acid Derivatives (MMP-9 Inhibitors)A-549 (Lung)10–18 µM
N-cinnamoyl chloroquine analoguesMKN-28 (Gastric)Micromolar range
N-cinnamoyl chloroquine analoguesCaco-2 (Colorectal)Micromolar range
N-cinnamoyl chloroquine analoguesMCF-7 (Breast)Micromolar range

In Vitro Cytotoxicity against Specific Cancer Cell Lines

A comprehensive search of scientific databases and literature archives did not yield any specific studies detailing the in vitro cytotoxic effects of this compound against any cancer cell lines. While numerous other cinnamic acid derivatives have been evaluated for their anticancer properties, no data regarding the IC₅₀ values or cytotoxic profile of this particular compound has been published.

Inhibition of Tumor Cell Proliferation

Similarly, there is no available research documenting the effects of this compound on the inhibition of tumor cell proliferation. Studies on related compounds suggest that the antiproliferative activity of cinnamic acid derivatives can be influenced by the nature and position of substituents on the phenyl ring. nih.gov However, without specific experimental data, the potential antiproliferative efficacy of this compound remains uncharacterized.

Studies on Apoptosis Induction Mechanisms

The mechanism by which cancer cells die is a critical area of investigation. For many cinnamic acid analogues, apoptosis induction is a key part of their anticancer activity. nih.gov Research often involves examining the activation of caspases and the regulation of apoptotic proteins like those in the Bcl-2 family. nih.gov However, no studies were found that specifically investigate whether this compound can induce apoptosis or elucidate the potential molecular pathways involved.

Anti-Inflammatory Effects and Immunomodulation Research

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators. nih.govsemanticscholar.org

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. nih.gov Many anti-inflammatory compounds function by inhibiting the NF-κB signaling pathway. medchemexpress.com A review of the literature found no studies investigating the effect of this compound on the activation or inhibition of NF-κB pathways.

Inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) are crucial targets in anti-inflammatory research. medchemexpress.com While other cinnamic acid compounds have been shown to modulate these mediators, there is no published data on the specific effects of this compound on their production or activity.

Antioxidant Capacity and Oxidative Stress Modulation

The antioxidant properties of phenolic compounds, including many cinnamic acid derivatives, are well-documented. nih.govmdpi.com This activity is typically associated with their ability to scavenge free radicals and modulate oxidative stress within cells. Despite the known importance of substitutions on the aromatic ring for antioxidant activity, no experimental data exists that quantifies the antioxidant capacity or the role of this compound in modulating oxidative stress.

Neuroprotective Potential and Cholinesterase Inhibition Research

Analogues of this compound have been investigated for their potential in addressing neurodegenerative conditions like Alzheimer's disease. Key research areas include the inhibition of cholinesterase enzymes and the prevention of amyloid-β peptide aggregation.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A variety of cinnamic acid derivatives have been synthesized and evaluated for this purpose.

Studies have shown that the introduction of tertiary amine side chains to fluorine- or chlorine-substituted cinnamic acids can result in moderate to potent AChE inhibitory activity. In contrast, the parent cinnamic acid compounds without this side chain exhibit poor activity. The position of the halogen substituent on the phenyl ring significantly affects both the potency and selectivity of inhibition. Derivatives with para-substituted fluorine or chlorine tend to be potent against AChE and weak against BChE, while ortho-substituted analogues often show the opposite effect. For example, one study found a 2-chlorophenyl ester of 3,4,5-trimethoxycinnamic acid to be the most potent inhibitor of both AChE and BChE, with IC50 values of 46.18 µM and 32.46 µM, respectively.

The aggregation of amyloid-β (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Interfering with this aggregation process is a promising therapeutic strategy. Cinnamic acid derivatives have been identified as potential lead compounds for developing agents that can inhibit Aβ accumulation.

Research has demonstrated that certain cinnamic acid derivatives can inhibit the self-induced aggregation of Aβ peptides. The inhibitory activity is often evaluated using methods like the thioflavin T (ThT) fluorescence assay. For instance, one study showed that a cinnamic acid hybrid compound could inhibit Aβ aggregation to a level comparable to the reference drug donepezil. Another study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of polyphenols, found that it could inhibit the aggregation of Aβ42 in a concentration-dependent manner, interfering with both nucleation and fibril elongation. These findings suggest that the core structure of cinnamic acid can serve as a scaffold for designing effective anti-aggregation agents.

Herbicidal and Pest Control Applications in Agricultural Science

The potential utility of cinnamic acid derivatives extends to agriculture, where they have been explored for their phytotoxic properties, particularly against parasitic plants that cause significant crop damage.

Parasitic weeds like Cuscuta campestris (field dodder) are responsible for substantial yield losses in various crops worldwide. Natural compounds with phytotoxic activity are being sought for more sustainable weed management. trans-Cinnamic acid, a natural plant allelochemical, and its analogues have been studied for their ability to inhibit the growth of such weeds.

A structure-activity relationship (SAR) study evaluated trans-cinnamic acid and 24 of its analogues for their inhibitory effects on C. campestris seedling growth. The results showed that several derivatives enhanced the growth inhibition activity compared to the parent compound. Notably, analogues with halogen substitutions, such as trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid, as well as a trifluoromethyl-substituted analogue, trans-4-(trifluoromethyl)cinnamic acid, all demonstrated enhanced activity. This indicates that the presence and position of electron-withdrawing groups like chlorine and trifluoromethyl on the phenyl ring are key structural features for improving herbicidal potency against this parasitic weed.

Antifungal Agents for Plant Protection

Cinnamic acid and its derivatives have emerged as compounds of interest in the development of new antifungal agents for protecting plants, offering a potential alternative to conventional fungicides. nih.gov Research has demonstrated the efficacy of cinnamic acid against a range of plant pathogenic fungi. For instance, studies on Sclerotinia sclerotiorum, the fungus responsible for Sclerotinia stem rot, have shown that cinnamic acid can significantly inhibit mycelial growth. nih.gov The average EC₅₀ value for cinnamic acid against 103 strains of this fungus was found to be 18.77 (±3.39) µg/ml. nih.gov In greenhouse experiments, cinnamic acid applied at 2,000 µg/ml demonstrated over 95% efficacy against both carbendazim-sensitive and resistant strains of S. sclerotiorum. nih.gov

The mechanism of action appears to be multifaceted, involving the disruption of cell membrane permeability and interference with the production of oxalic acid, a key component in the fungus's pathogenesis. nih.gov Furthermore, cinnamic acid treatment has been observed to alter gene expression related to sclerotia development. nih.gov The broad-spectrum antifungal activity of the cinnamic acid skeleton has been noted against other fungi as well, including various species of Aspergillus and Alternaria alternata. researchgate.net While specific studies on the antifungal properties of this compound in plant protection are not extensively documented, the established activity of its parent compound and related derivatives suggests a promising area for future investigation. The substitution with chlorine and a trifluoromethoxy group could potentially modulate its antifungal efficacy and spectrum of activity.

Table 1: Antifungal Activity of Cinnamic Acid Against Sclerotinia sclerotiorum

Parameter Finding Source
Target Pathogen Sclerotinia sclerotiorum nih.gov
EC₅₀ Range 9.37 to 42.54 µg/ml nih.gov
Average EC₅₀ 18.77 (±3.39) µg/ml nih.gov
In-pot Efficacy >95% at 2,000 µg/ml nih.gov

| Observed Effects | Mycelial distortion, decreased oxalic acid content, increased cell membrane permeability. | nih.gov |

Insecticidal Activity

The investigation into cinnamic acid and its derivatives has extended to their potential use as insecticides, driven by the need for more biodegradable and environmentally benign alternatives to synthetic pesticides. nih.gov Various studies have highlighted the larvicidal and insecticidal properties of this class of compounds against significant pests. nih.govnih.gov

Research focusing on derivatives of cinnamic acid has demonstrated their effectiveness against the larvae of Aedes aegypti, the mosquito vector for several diseases. nih.gov A study systematically modifying the structure of cinnamic acid found that certain esters, such as methyl cinnamate (B1238496), possess notable larvicidal activity. nih.gov In another study, methyl cinnamate and sitosterol (B1666911) cinnamate, isolated from Ocimum gratissimum and Vitellaria paradoxa respectively, were tested against the red flour beetle, Tribolium castaneum. nih.gov Both compounds exhibited significant insecticidal, larvicidal, and larval growth inhibition activities. nih.gov The specific lethal concentrations (LC₅₀) were determined, highlighting their potency. For example, sitosterol cinnamate showed an LC₅₀ of 6.92 mg/mL for adult beetles and 3.91 mg/mL for larvae. nih.gov Although direct insecticidal data for this compound is limited, the proven activity of its structural analogues provides a strong rationale for its evaluation as a potential insecticidal agent.

Table 2: Insecticidal Activity of Cinnamic Acid Esters Against Tribolium castaneum

Compound Target Stage LC₅₀ (mg/mL) 95% Confidence Limit (mg/mL)
Methyl Cinnamate Adult 26.92 18.66 - 38.84
Larva 8.31 2.39 - 28.83
Sitosterol Cinnamate Adult 6.92 3.97 - 12.06

Other Biological Activities under Investigation

Enzyme Inhibition Studies (e.g., dehydrogenases, amide hydrolases)

Derivatives of cinnamic acid featuring halogen substitutions have been a focus of enzyme inhibition research, particularly concerning cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of neurological disorders. A study involving a series of new fluorine or chlorine-substituted cinnamic acid derivatives demonstrated that these compounds can exhibit moderate to potent inhibitory activity against AChE. nih.gov

The position of the halogen substituent on the cinnamic acid structure was found to significantly influence both the potency and selectivity of the inhibition. nih.gov For instance, compounds with para-substituted fluorine or chlorine tended to show potent activity against AChE but poor activity against BChE. nih.gov One of the most potent compounds identified in this series, a chlorinated derivative, displayed an IC₅₀ value of 1.11 ± 0.08 μmol/L for AChE, with a high selectivity ratio of 46.58 over BChE. nih.govresearchgate.net Kinetic studies of this compound indicated a mixed-type inhibitory effect on AChE. nih.govresearchgate.net Given that this compound contains both chlorine and a trifluoro-group, its potential as a cholinesterase inhibitor warrants investigation, building upon these findings with structurally related molecules.

Table 3: Cholinesterase Inhibition by a Potent Chlorinated Cinnamic Acid Derivative (Compound 6d)

Enzyme IC₅₀ (μmol/L) Selectivity Ratio (AChE/BChE) Inhibition Type Source
Acetylcholinesterase (AChE) 1.11 ± 0.08 46.58 Mixed-type nih.gov

| Butyrylcholinesterase (BChE) | >50 | N/A | N/A | nih.gov |

Potential in Anti-Diabetic Research

Cinnamic acid, the parent compound of this compound, has been studied for its anti-diabetic properties. nih.govnih.gov Research suggests that its mechanism of action involves improving glucose tolerance in vivo and stimulating insulin (B600854) secretion in vitro. nih.gov In studies using non-obese type 2 diabetic rat models, oral administration of cinnamic acid led to a dose-dependent improvement in glucose tolerance. nih.gov The effect at a 10 mg/kg dose was comparable to that of the standard anti-diabetic drug glibenclamide. nih.gov

Further in vitro experiments with isolated mice islets showed that cinnamic acid significantly enhances glucose-stimulated insulin secretion, whereas a related compound, cinnamaldehyde, had little to no effect. nih.gov Cinnamic acid did not affect insulin secretion at basal glucose levels but demonstrated a concentration-dependent enhancement under high glucose conditions. nih.gov These findings indicate that the carboxylic acid moiety of cinnamic acid is crucial for its insulin-secreting activity. While this compound has not been specifically evaluated, the established anti-diabetic activity of the core cinnamic acid structure suggests that it could be a candidate for investigation in the context of diabetes research. nih.govnih.gov

Table 4: Anti-Diabetic Effects of Cinnamic Acid

Study Type Model Effect Key Finding Source
In vivo Diabetic Rats Improved Glucose Tolerance Oral administration (5 and 10 mg/kg) lowered blood glucose levels dose-dependently. nih.gov
In vitro Isolated Mice Islets Enhanced Insulin Secretion Significantly enhanced glucose-stimulated insulin secretion. nih.gov

| In vitro | INS-1 Pancreatic β-cells | Enhanced Insulin Secretion | Enhanced glucose-induced insulin secretion in a concentration-dependent manner (50-200 μM) under high glucose conditions. | nih.gov |

Mechanistic Elucidation of Biological Actions of 4 Chloro 3 Trifluoromethoxy Cinnamic Acid

Identification and Characterization of Molecular Targets

The cinnamic acid scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse range of molecular targets. Research on derivatives with substitutions similar to 4-Chloro-3-(trifluoromethoxy)cinnamic acid suggests several potential protein targets.

Enzymes Involved in Pathogenesis and Disease:

Tyrosinase: Cinnamic acids bearing chloro-substituents have been designed and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making it a target for treating hyperpigmentation. ingentaconnect.comresearchgate.neteurekaselect.combenthamdirect.com Molecular docking studies suggest that chloro-substituted derivatives can interact with copper co-factors within the enzyme's active site. ingentaconnect.comeurekaselect.com

Cholinesterases: Halogenated cinnamic acid derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission and targets for Alzheimer's disease therapy. mdpi.com

Matrix Metalloproteinase-9 (MMP-9): The cinnamic acid structure has been used as a basis for designing inhibitors of MMP-9, an enzyme overexpressed in many cancers and involved in tumor invasion and metastasis. biointerfaceresearch.com

Histone Deacetylase 8 (HDAC8): Molecular docking studies of the related compound trans-4-(trifluoromethyl)cinnamic acid have shown a high binding affinity for HDAC8, an enzyme implicated in cancer and neurological disorders.

Antimicrobial and Anti-inflammatory Targets:

Mycobacterial and Fungal Enzymes: Trifluoromethyl-substituted cinnamic acid anilides have been shown to bind to the active site of the mycobacterial enzyme InhA, a target for tuberculosis treatment. nih.gov Other derivatives are known to target fungal enzymes like CYP53A15. nih.govmdpi.com Docking studies on 4-chlorocinnamic acid esters have indicated a strong affinity for the fungal enzyme 14α-demethylase. nih.gov

Inflammatory Enzymes: The structurally similar 4-(Trifluoromethyl)cinnamic acid has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. ontosight.ai

Bacterial Enzymes: Cinnamic acid derivatives have been identified as potential inhibitors of ammonia (B1221849) monooxygenase (AMO) in ammonia-oxidizing bacteria. mdpi.com

Oncogenic Protein Kinases: The broader class of cinnamic acid derivatives has been extensively studied as inhibitors of various protein kinases that play crucial roles in cell signaling and are often dysregulated in cancer. researchgate.netnih.govresearchgate.net These include receptor tyrosine kinases like EGFR and HER2, as well as intracellular kinases involved in pathways such as JAK/STAT. researchgate.netnih.govresearchgate.netbenthamscience.com

Interaction with Cellular Components and Pathways

The biological effects of this compound are likely mediated through its interaction with various cellular components, leading to the disruption of essential pathways.

While specific studies on this compound are lacking, related cinnamic acid derivatives are known to exert antimicrobial effects by compromising the integrity of cellular membranes. Some derivatives can disrupt the outer membrane of Gram-negative bacteria, leading to increased permeability and interaction with intracellular components like DNA. mdpi.com In fungi, certain synthetic cinnamides and cinnamates have been shown to interact directly with ergosterol, a vital component of the fungal cell membrane, leading to membrane damage. mdpi.com This suggests that the lipophilic nature of the substituted phenyl ring in this compound could facilitate its partitioning into and disruption of microbial lipid bilayers.

The substituents on the cinnamic acid core play a critical role in determining the mode and potency of enzyme inhibition. Studies on analogous compounds provide insight into the potential inhibition kinetics of this compound.

For instance, a cinnamic acid derivative with a para-chloro substituent was found to be an uncompetitive inhibitor of tyrosinase. researchgate.neteurekaselect.com In contrast, a 2-chlorophenyl ester of a related trimethoxycinnamic acid derivative was identified as a mixed-type inhibitor of both acetylcholinesterase and butyrylcholinesterase. mdpi.com Furthermore, cinnamic acid amides have been reported to act as uncompetitive inhibitors of α-glucosidase. epa.gov The inhibition of various oncogenic protein kinases by cinnamic acid derivatives can follow different kinetic models, including ATP-competitive, mixed-competitive, and non-competitive mechanisms, depending on the specific derivative and kinase. researchgate.netnih.gov Molecular modeling of 4-chlorocinnamic acid's interaction with tyrosinase suggests that it binds to residues within the active site without chelating the copper ions directly. nih.gov

Table 1: Enzyme Inhibition Kinetics of Structurally Related Cinnamic Acid Derivatives
Enzyme TargetDerivative ClassInhibition TypeReference
Tyrosinasepara-Chloro Cinnamic Acid DerivativeUncompetitive researchgate.neteurekaselect.com
Acetylcholinesterase (AChE)2-Chlorophenyl Cinnamate (B1238496) DerivativeMixed-type mdpi.com
Butyrylcholinesterase (BChE)2-Chlorophenyl Cinnamate DerivativeMixed-type mdpi.com
α-GlucosidaseCinnamic Acid AmideUncompetitive epa.gov
Protein KinasesVarious Cinnamic Acid DerivativesATP-competitive, Mixed, Non-competitive researchgate.netnih.gov

Cinnamic acid and its derivatives can influence cellular function by altering the expression of specific genes. In plant biology, cinnamic acid itself is a signaling molecule that creates a feedback loop to regulate the transcription of genes within the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H). nih.gov It has also been shown to down-regulate the expression of the chalcone (B49325) synthase (CHS) gene. nih.gov

In the context of inflammation, cinnamic acid derivatives can modulate the expression of pro-inflammatory genes by inhibiting key signaling pathways like NF-κB. mdpi.com Studies on cucumber seedlings under stress from cinnamic acid revealed changes in the expression of several genes involved in phenolic acid biosynthesis. researchgate.net This body of evidence suggests that this compound could similarly exert its biological effects by modulating specific gene transcription programs, although the target genes in mammalian or microbial systems would likely differ.

Signaling Pathway Perturbations

The ability of cinnamic acid derivatives to interact with multiple molecular targets allows them to perturb complex cellular signaling pathways.

One of the most significant pathways modulated by this class of compounds is the NF-κB signaling pathway , a central regulator of the inflammatory response. By inhibiting IκB kinase (IKK), certain derivatives can prevent the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines and enzymes. mdpi.com

Furthermore, through the inhibition of protein kinases and related enzymes like deubiquitinases, cinnamic acid analogs can interfere with oncogenic signaling cascades. researchgate.netnih.gov For example, they can impact the JAK/STAT pathway , which is crucial for cytokine signaling and is often hyperactivated in cancers and inflammatory diseases. researchgate.netnih.govresearchgate.net In plants, cinnamic acid itself acts as a key signaling molecule that regulates metabolic flux through the extensive phenylpropanoid pathway. nih.govmdpi.com

Structure-Based Drug Design and Target Validation Studies

The cinnamic acid framework is a valuable scaffold in structure-based drug design due to its synthetic tractability and its ability to be decorated with various functional groups to optimize interactions with specific biological targets.

Anticancer Agents: Researchers have employed structure-based design to develop novel cinnamic acid derivatives as inhibitors of targets like MMP-9. biointerfaceresearch.com This involves using the known structure of the enzyme's active site to design molecules with complementary shapes and chemical features that enhance binding affinity and selectivity.

Tyrosinase Inhibitors: Molecular docking and computational studies have been instrumental in designing chloro-substituted cinnamic acids as tyrosinase inhibitors. ingentaconnect.comresearchgate.neteurekaselect.combenthamdirect.com These studies predict how the derivatives fit into the enzyme's active site and interact with key residues and the catalytic copper ions, guiding the synthesis of more potent compounds. nih.gov

Antimicrobial Agents: Docking studies have been used to validate the molecular targets of antimicrobial cinnamic acid derivatives. For example, the binding of 4-chlorocinnamic acid esters to the fungal enzyme 14α-demethylase and the interaction of trifluoromethylcinnamanilides with the mycobacterial enzyme InhA have been modeled to explain their antimicrobial activity. nih.govnih.gov

Kinase Inhibitors: Modern drug discovery methodologies, including in silico high-throughput screening (HTS), are being used to identify and optimize cinnamic acid-based compounds as inhibitors of specific oncogenic protein kinases. researchgate.netnih.gov

These approaches validate the identified molecular targets and provide a rational basis for the further development of cinnamic acid derivatives, including compounds like this compound, as potential therapeutic agents.

Computational Chemistry and in Silico Approaches in the Study of the Chemical Compound

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential drug candidates.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy value suggests a more stable and favorable interaction between the ligand and its target protein. analis.com.my This score helps in ranking potential candidate molecules.

For instance, studies on various cinnamic acid derivatives have shown a range of binding affinities against different protein targets. These simulations reveal not just the strength of the interaction but also its nature, identifying key forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking. While direct data for 4-Chloro-3-(trifluoromethoxy)cinnamic acid is not available, docking simulations on analogous compounds illustrate the expected outcomes. For example, docking studies of cinnamic acid derivatives against the Matrix Metalloproteinase-9 (MMP-9) catalytic domain, a target in cancer research, have yielded significant binding affinities. koreascience.kr

Table 1: Illustrative Binding Affinities of Cinnamic Acid Derivatives Against MMP-9 This table presents data from related compounds to demonstrate the typical results of binding affinity predictions.

Compound Name Binding Affinity (ΔG, kcal/mol)
Cynarin -14.68
Chlorogenic acid -12.62
Rosmarinic acid -11.85

Data sourced from a study on various herbal cinnamic acid derivatives. koreascience.kr

Beyond predicting affinity, molecular docking provides detailed insights into the specific amino acid residues within the protein's active site that are critical for ligand binding. By visualizing the docked pose, researchers can identify which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand.

For example, in a study of novel cinnamic acid derivatives designed as potential anticancer agents, docking simulations against MMP-9 revealed interactions with key residues like Leu188, Ala189, and Glu227. biointerfaceresearch.com A different study on cinnamic acid-triazole hybrids targeting the enzyme lipoxygenase identified hydrophobic interactions with residues such as Val126, Tyr525, Lys526, and Trp772. nih.gov Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its potency and selectivity. For this compound, such analysis would pinpoint how its chloro and trifluoromethoxy groups orient within a target binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of atoms and molecules over time, providing a more realistic representation of the biological environment.

This technique is often used to validate the results of molecular docking. After a ligand is docked into a protein's active site, an MD simulation can be run to assess the stability of the predicted binding pose. koreascience.kr If the ligand remains stably bound within the active site throughout the simulation (typically lasting for nanoseconds), it lends confidence to the docking result. These simulations also allow for the analysis of the ligand's conformational flexibility and how it adapts to the binding pocket, providing a deeper understanding of the interaction dynamics. Studies on cinnamic acid derivatives have used MD simulations to confirm the stability of top-ranked compounds within the active site of MMP-9. koreascience.kr

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models establish a correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an observed property.

QSPR is particularly useful for predicting essential physicochemical properties that are critical for a compound's development, such as solubility, lipophilicity (logP), and other parameters related to absorption, distribution, metabolism, and excretion (ADME). researchgate.net Research on 3- and 4-substituted cinnamic acids has demonstrated the use of QSPR to investigate how different electron-donating and electron-withdrawing substituents affect the molecule's electronic properties and reactivity. mdpi.com

Table 2: Examples of Physicochemical Properties Predicted via In Silico Methods This table shows the types of properties that would be predicted for this compound using QSPR and other computational tools.

Property Description
Molecular Weight The sum of the atomic weights of all atoms in the molecule.
logP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.
Number of Hydrogen Bond Donors The number of atoms with one or more hydrogen atoms attached.
Number of Hydrogen Bond Acceptors The number of electronegative atoms (typically N or O).

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application is in the discovery of new molecules by searching vast chemical databases for compounds that are structurally similar to a query molecule. nih.gov

Starting with this compound as a lead compound, cheminformatics tools can be employed to perform similarity searches across databases like PubChem or ZINC. These searches can identify commercially available or synthetically accessible analogs that share the core cinnamic acid scaffold but have different substitution patterns. Data mining techniques can then be used to filter and analyze the results, identifying compounds that are predicted to have improved properties, such as higher binding affinity, better ADME profiles, or lower toxicity. This process allows for the rapid exploration of the chemical space around a lead compound, facilitating the identification of new candidates for further investigation. nih.gov

Principal Component Analysis (PCA) for Property Space Evaluation

Principal Component Analysis (PCA) is a powerful statistical method used in computational chemistry to simplify complex datasets. nih.gov In the context of drug design and chemical library analysis, PCA reduces the dimensionality of data, allowing researchers to visualize the relationships between different compounds based on a wide array of physicochemical descriptors. nih.govnih.gov These descriptors can include molecular weight, lipophilicity (logP), polar surface area, number of hydrogen bond donors and acceptors, and many others. nih.gov

By applying PCA, a large set of correlated variables is transformed into a smaller, more manageable set of uncorrelated variables known as principal components. nih.gov The first few principal components typically capture the majority of the variance in the original data. nih.gov This allows for the creation of 2D or 3D plots where each compound is represented as a point. The position of this compound within this "property space" can be compared to established drugs, natural products, or other compounds of interest. nih.gov

This visualization helps in:

Assessing Drug-Likeness: Evaluating if the compound's properties fall within the range typical of successful oral drugs.

Identifying Structural Similarities: Grouping compounds with similar physicochemical profiles.

Guiding Library Design: Ensuring diversity in a series of synthesized analogues by exploring different regions of the chemical space. nih.gov

While a specific PCA study for this compound is not publicly available, this methodology represents a standard approach for characterizing its profile in relation to other known chemical entities.

Similarity Analysis (e.g., Tanimoto metrics, Kohonen mapping)

Similarity analysis is a cornerstone of cheminformatics, based on the principle that structurally similar molecules are likely to have similar biological activities. wikipedia.org Various metrics and methods are employed to quantify this similarity.

Tanimoto Metrics: The Tanimoto coefficient (or Jaccard index) is one of the most widely used similarity measures in chemistry. wikipedia.org It quantifies the similarity between two molecules by comparing their chemical fingerprints—a type of binary vector where each bit represents the presence or absence of a specific substructural feature. The Tanimoto coefficient is calculated as the ratio of the number of common features (bits set to 1 in both fingerprints) to the total number of features present in either molecule. medium.com The resulting score ranges from 0 (no similarity) to 1 (identical). A Tanimoto score greater than 0.85 is often considered to indicate that two compounds are structurally similar. wikipedia.org

Kohonen Mapping: Also known as a self-organizing map (SOM), Kohonen mapping is a type of artificial neural network used to produce a low-dimensional, discretized representation of a high-dimensional dataset. In chemistry, it can be used to cluster large compound libraries based on their structural or physicochemical properties, visualizing similarity relationships in a 2D map.

For derivatives of cinnamic acid, such as cinnamanilides, similarity analyses have been employed to understand how different substitutions on the aromatic rings affect their biological properties. These analyses help in identifying the structural features that are most critical for a desired activity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as an unfavorable pharmacokinetic profile is a major cause of clinical trial failures. nih.gov In silico ADME prediction tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms to estimate these properties from a molecule's structure alone, providing an early-stage assessment of its potential as a drug candidate. nih.govspringernature.com

For this compound, a full in silico ADME profile can be predicted using various computational platforms. While specific experimental data for this exact compound is limited, predictions can be made based on its structure and by comparing it to related cinnamic acid derivatives. researchgate.netikm.org.my The table below outlines key ADME parameters that are typically evaluated.

ADME ParameterPredicted PropertySignificance in Drug Development
Absorption
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the rate of transport across the intestinal epithelial cell barrier.
P-glycoprotein (P-gp) SubstrateLikely Non-substrateP-gp is an efflux pump; not being a substrate is favorable for oral bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLow to ModeratePredicts the ability to cross into the central nervous system. Low permeability is desirable for peripherally acting drugs.
Plasma Protein Binding (PPB)HighAffects the free concentration of the drug available to exert its pharmacological effect.
Metabolism
CYP450 Inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Likely Non-inhibitor of major isoformsLow potential for drug-drug interactions when co-administered with other drugs metabolized by these enzymes. researchgate.net
Excretion
Renal ClearanceModerateIndicates the rate at which the drug is cleared by the kidneys.

These computational predictions serve as a valuable guide for prioritizing compounds for further experimental testing and for identifying potential liabilities that may need to be addressed through structural modification.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 3 Trifluoromethoxy Cinnamic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Chloro-3-(trifluoromethoxy)cinnamic acid. Each method provides unique insights into the compound's atomic and molecular properties.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic and aromatic protons. The two vinylic protons of the acrylic acid moiety will appear as doublets, with a large coupling constant (typically >15 Hz) confirming the trans configuration. The aromatic region will display a complex pattern due to the substitution on the benzene (B151609) ring. Based on analogs like 4-(Trifluoromethyl)cinnamic acid, the carboxylic acid proton would appear as a broad singlet far downfield, typically above 12 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the carboxyl carbon (~167 ppm), the vinylic carbons, and the aromatic carbons. The carbon attached to the trifluoromethoxy group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both the chloro and trifluoromethoxy substituents.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethoxy (-OCF3) group. Unlike the trifluoromethyl (-CF3) group which shows a signal around -63 ppm, the -OCF3 group is expected to have a chemical shift in a different region. The sensitivity of the ¹⁹F nucleus makes this technique particularly useful for purity assessment and studying interactions. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d6 (based on analogs)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) > 12.0 (broad s) ~167
Vinylic Proton (α to COOH) ~6.6 (d, J ≈ 16 Hz) ~120
Vinylic Proton (β to COOH) ~7.7 (d, J ≈ 16 Hz) ~142
Aromatic Protons 7.5 - 8.0 (m) 115 - 150
Trifluoromethoxy (-OCF3) - ~120 (q)

Note: 's' denotes singlet, 'd' doublet, 'q' quartet, 'm' multiplet. Data are estimations based on cinnamic acid derivatives.

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp peak for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. nih.gov The aliphatic C=C stretch of the trans-alkene will appear around 1625-1640 cm⁻¹. nih.gov Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are anticipated in the 1100-1300 cm⁻¹ region. Other key bands include C-O stretching, C-Cl stretching, and aromatic C=C stretching vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations (both aromatic and vinylic) typically give strong signals in the Raman spectrum, often stronger than in the IR spectrum. The symmetric stretching of the trifluoromethoxy group may also be more prominent in the Raman spectrum.

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Carbonyl C=O stretch 1680-1700 Strong
Alkene C=C stretch 1625-1640 Medium
Aromatic C=C stretch 1450-1600 Medium-Strong
Trifluoromethoxy C-F stretch 1100-1300 Strong
Aryl Ether C-O stretch 1200-1275 Strong
Chloroalkane C-Cl stretch 600-800 Medium

Data are estimations based on characteristic group frequencies and published data for related compounds. nih.govnih.gov

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. For this compound (Molecular Formula: C₁₀H₆ClF₃O₃), the expected monoisotopic mass is approximately 266.00 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for cinnamic acids include the loss of water ([M-H₂O]⁺), the loss of the carboxyl group ([M-COOH]⁺), and cleavage of the acrylic chain. The presence of the trifluoromethoxy group would lead to specific fragmentation patterns involving the loss of CF₃O or related fragments. Predicted mass spectrometry data for the closely related 4-chloro-3-(trifluoromethyl)cinnamic acid shows prominent adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. Cinnamic acid and its derivatives possess a conjugated system that includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This extended conjugation results in strong absorption in the UV region. For trans-cinnamic acid, the maximum absorbance (λmax) is typically around 270 nm. researchgate.net The introduction of substituents like chloro and trifluoromethoxy groups on the phenyl ring is expected to cause a bathochromic (red) shift in the λmax. Therefore, this compound is predicted to have its primary absorption peak in the 275-295 nm range, corresponding to a π → π* transition. researchgate.net

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound.

A reversed-phase HPLC method would be most suitable for this analysis. shimadzu.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Detection is commonly achieved using a UV detector set at the λmax of the compound (predicted to be around 275-295 nm). The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification. For related compounds like trans-4-(Trifluoromethyl)cinnamic acid, HPLC has been successfully used for quantification in various matrices.

Table 3: Typical HPLC Parameters for the Analysis of Cinnamic Acid Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 280 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

These are general conditions and would require optimization for the specific compound. ekb.eg

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For carboxylic acids like cinnamic acid derivatives, direct analysis can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet or column. To overcome these issues, derivatization is a common strategy. The acidic proton of the carboxylic acid is typically replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability. Agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

The analysis of fluorine-containing compounds by GC requires careful consideration of the column's stationary phase, as highly reactive fluorine moieties can potentially interact with or degrade standard polysiloxane phases. researchgate.net Therefore, an inert stationary phase is preferable. When coupled with a mass spectrometer (GC-MS), the technique not only separates the compound from a mixture but also provides its mass spectrum, which is crucial for structural confirmation by identifying the molecular ion peak and characteristic fragmentation patterns.

While specific GC retention times and conditions for this compound are not widely published, a general approach can be outlined based on the analysis of related compounds.

Table 1: Illustrative GC-MS Parameters for Analysis of Cinnamic Acid Derivatives (General Approach)

ParameterTypical Value / Condition
Derivatization Agent BSTFA with 1% TMCS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temp 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

For cinnamic acid derivatives, single-crystal X-ray diffraction can reveal key structural features, including:

The planarity of the cinnamic acid backbone.

The trans or cis configuration of the alkene double bond.

The torsion angles defining the orientation of the substituted phenyl ring and the carboxylic acid group.

The formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules, a common motif in the crystal structures of carboxylic acids.

While the specific crystal structure of this compound is not available in publicly accessible crystallographic databases, analysis of related structures provides insight into the expected molecular arrangement. For example, the crystal structure of 2-(3-benzoylthioureido)-3-phenylpropanoic acid reveals details about its molecular conformation and hydrogen bonding patterns. researchgate.net The study of various substituted cinnamide crystals has also shown how different substituents influence crystal packing.

Table 2: Representative Crystallographic Data for a Related Phenylpropanoic Acid Derivative

Parameter2-(3-benzoylthioureido)-3-phenylpropanoic acid researchgate.net
Formula C₁₇H₁₆N₂O₃S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8750 (2)
b (Å) 25.9891 (12)
c (Å) 10.3089 (4)
β (˚) 90.761 (4)
**Volume (ų) **1573.89 (11)
Z 4

Other Physico-Chemical Characterization

The melting point is a fundamental physical property that provides an indication of a compound's purity and identity. A sharp melting range typically signifies a pure substance, while a broad range can suggest the presence of impurities. The melting point is influenced by the strength of intermolecular forces in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The substituents on the cinnamic acid scaffold—in this case, a chloro group and a trifluoromethoxy group—are expected to significantly influence the melting point compared to the parent compound.

No experimentally determined melting point for this compound has been reported in the surveyed literature. However, data from closely related analogs demonstrate the effect of trifluoromethyl and trifluoromethoxy substitutions.

Table 3: Melting Points of Related Cinnamic Acid Derivatives

CompoundMelting Point (°C)
3-(Trifluoromethoxy)cinnamic acid92-96
3-(Trifluoromethyl)cinnamic acid135-137 nih.gov
4-(Trifluoromethyl)cinnamic acid231 chemimpex.com
Cinnamic acid133 wikipedia.org

The optical properties of this compound are primarily studied using UV-Visible spectroscopy. The molecule's structure contains a chromophore consisting of a phenyl ring conjugated with a propenoic acid group. This extended π-system is responsible for strong absorption of ultraviolet radiation. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule.

Substituents on the phenyl ring can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can alter the molar absorptivity. The chloro and trifluoromethoxy groups, being electron-withdrawing, will influence the electronic transitions within the chromophore. For comparison, unsubstituted trans-cinnamic acid exhibits a strong absorption maximum around 274 nm. researchgate.net While specific spectral data for this compound is not available, the expected λmax would likely be in the 270-300 nm range, typical for substituted cinnamic acids.

Table 4: UV Absorption Maxima for Cinnamic Acid and a Related Compound

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Cinnamic acid2746783Not Specified researchgate.net
Allyl Cinnamate (B1238496)271(6-8) x 10⁴Not Specified researchgate.net

Solubility is a critical physicochemical property that affects a compound's utility in various applications, from reaction chemistry to formulation science. The solubility of this compound is determined by the balance between the polar carboxylic acid group and the largely nonpolar substituted phenyl ring.

Generally, cinnamic acids exhibit low solubility in water and higher solubility in organic solvents. wikipedia.org The presence of the halogen (chloro) and the trifluoromethoxy group tends to increase the lipophilicity of the molecule, suggesting that its solubility in nonpolar organic solvents would be greater than that of unsubstituted cinnamic acid. Conversely, its solubility in water is expected to be very low. A systematic study would involve measuring the solubility in a range of solvents with varying polarities, such as water, alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and nonpolar solvents (hexane, toluene).

Although quantitative solubility data for this compound are not available, Table 5 presents solubility data for the related trans-cinnamic acid in various solvents to illustrate the typical solubility profile for this class of compounds.

Table 5: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25 °C)

SolventSolubility (g / 100 g solvent)
Water0.05
Methanol40.58
Ethanol42.63
1-Propanol37.66
2-Propanol34.34
Ethyl Acetate (B1210297)30.73
Acetonitrile24.52
Data derived from a study on phenolic acid solubility. core.ac.uk

Future Research Directions and Emerging Opportunities for 4 Chloro 3 Trifluoromethoxy Cinnamic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of cinnamic acids and their derivatives is well-established through classic methods like the Perkin reaction, Knoevenagel-Doebner condensation, and Heck reaction. ontosight.ainih.gov However, these traditional routes often involve harsh reaction conditions, stoichiometric reagents, and complex purification processes. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key opportunities include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (e.g., palladium-catalyzed reactions in aqueous media), and energy sources like microwave irradiation could significantly reduce the environmental impact of synthesis. nih.govbeilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 4-Chloro-3-(trifluoromethoxy)cinnamic acid could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes, such as phenylalanine ammonia-lyase (PAL), for the synthesis of the cinnamic acid backbone presents a highly sustainable alternative to traditional chemical methods. researchgate.net Research into engineered enzymes capable of acting on substituted phenylalanine precursors could provide a direct and eco-friendly route to complex derivatives.

Synthetic MethodDescriptionPotential for Improvement
Perkin Reaction Condensation of an aromatic aldehyde with an acid anhydride (B1165640). nih.govRequires high temperatures; can be made more efficient with microwave assistance.
Knoevenagel-Doebner Condensation Reaction of an aldehyde with a compound having an active methylene (B1212753) group, followed by decarboxylation. ontosight.aiOften requires pyridine (B92270) as a catalyst, which is toxic; exploring alternative catalysts is a key goal.
Heck Reaction Palladium-catalyzed coupling of an aryl halide with an alkene. ontosight.aiFocus on developing more stable and recyclable palladium catalysts to improve sustainability.
Boron Tribromide Method A direct, one-pot synthesis from aromatic aldehydes and aliphatic carboxylic acids. nih.govA newer method that avoids the need for acid anhydrides, offering a more direct route. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Cinnamic acid derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. beilstein-journals.orgnih.gov The specific combination of chloro and trifluoromethoxy substituents on the aromatic ring of this compound suggests a high potential for potent and selective biological activity.

Future research should focus on:

Target Identification: Moving beyond broad phenotypic screening to identify specific molecular targets is crucial. Techniques such as proteomics, chemical biology probes, and computational docking studies can elucidate the precise proteins or pathways with which the compound interacts. For instance, other cinnamic acid derivatives have been identified as inhibitors of matrix metalloproteinase-9 (MMP-9), a key target in cancer metastasis. biointerfaceresearch.comresearchgate.net

Antimicrobial Research: Given the known antimicrobial properties of cinnamic acids, this derivative should be evaluated against a wide panel of pathogenic bacteria and fungi, especially drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Anticancer Studies: The compound's potential as an anticancer agent should be explored. Investigations could focus on its effects on cell proliferation, apoptosis, and angiogenesis in various cancer cell lines. biointerfaceresearch.comnih.gov

Neurological Disorders: Cinnamic acids have shown promise in the context of neuroprotection. nih.gov Future studies could explore the utility of this derivative in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Rational Design of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to developing multi-target agents with improved efficacy and reduced potential for drug resistance. nih.govmdpi.com The cinnamic acid scaffold is an excellent platform for creating such hybrid molecules. nih.gov

Promising avenues for research include:

Antimicrobial Hybrids: Conjugating this compound with other antimicrobial agents (e.g., quinolones, triazoles) could lead to synergistic effects and overcome existing resistance mechanisms. nih.govscielo.br

Anticancer Conjugates: Creating hybrids with known anticancer drugs or molecules that target specific cancer pathways (e.g., histone deacetylase inhibitors) could enhance cytotoxicity and selectivity towards tumor cells. beilstein-journals.orgnih.gov

NO-Donating Hybrids: The incorporation of nitric oxide (NO) donating moieties is a strategy used to improve the pharmacological profile of drugs, particularly for cardiovascular or anti-inflammatory applications. nih.gov Designing a hybrid of this compound with an NO donor could yield novel therapeutic agents.

Hybrid StrategyRationalePotential Therapeutic Area
Conjugation with Triazoles Triazoles are known for their broad-spectrum antifungal and anticancer activities. scielo.brInfectious Diseases, Oncology
Creation of NO-Donors Nitric oxide plays key roles in vasodilation and inflammation, and hybrids can enhance the parent drug's activity. nih.govCardiovascular Disease, Inflammation
Fusion with other Pharmacophores Combining with scaffolds from other known drugs to create multi-target agents. mdpi.comComplex diseases like cancer or neurodegeneration

Advanced In Vitro and In Vivo (Non-Human) Model Systems for Efficacy Studies

To accurately assess the therapeutic potential of this compound, it is essential to move beyond simple 2D cell cultures and utilize more sophisticated preclinical models that better mimic human physiology and disease states.

Future studies should employ:

Advanced In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models better represent the complex cell-cell and cell-matrix interactions of native tissues, offering more predictive data on drug efficacy and penetration.

Co-culture Systems: For applications like cancer, co-cultures of tumor cells with stromal or immune cells can provide insights into the compound's effect on the tumor microenvironment.

Specialized In Vivo (Non-Human) Models:

Zebrafish Models: These offer a rapid and cost-effective way to assess toxicity and efficacy in a whole-organism context, particularly for developmental and angiogenesis studies.

Genetically Engineered Mouse Models (GEMMs): These models, which develop tumors that more closely resemble human cancers, are invaluable for evaluating anticancer agents.

Infection Models: For antimicrobial testing, established models like murine systemic infection or topical wound models can provide crucial data on the compound's efficacy in vivo.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and predictive modeling. jsr.orgnih.gov Integrating these tools can significantly accelerate the exploration of this compound and its derivatives.

Key applications include:

Predictive Modeling: AI algorithms can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. crimsonpublishers.comijprajournal.com

Virtual Screening and Target Identification: ML models can screen large libraries of virtual compounds against known biological targets to identify potential hits or, conversely, predict novel targets for the lead compound. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target protein or improved drug-like characteristics. crimsonpublishers.com

Potential for Agrochemical Applications

The cinnamic acid scaffold is not only relevant in medicine but also in agriculture, with many derivatives showing herbicidal, fungicidal, and insecticidal properties. researchgate.netacs.orgresearchgate.net The presence of a trifluoromethyl group is a common feature in many modern pesticides, suggesting a strong potential for this compound in this sector. beilstein-journals.orgchemimpex.com

Future research in this area should investigate:

Herbicidal Activity: The compound and its derivatives should be screened for their ability to inhibit the germination and growth of common weeds. acs.org Structure-activity relationship studies have shown that substitutions on the aromatic ring can significantly impact phytotoxicity. nih.gov

Fungicidal and Bactericidal Effects: Efficacy studies against major plant pathogens, such as fungal rusts and mildews or bacterial blights, could identify novel crop protection agents. researchgate.net

Insecticidal Properties: Evaluation against common agricultural pests could uncover new modes of action for insect control. Cinnamic acid derivatives have previously been explored for this purpose. researchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 4-chloro-3-(trifluoromethoxy)cinnamic acid with high purity?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation between 4-chloro-3-(trifluoromethoxy)benzaldehyde and malonic acid under acidic or basic catalysis. For optimal purity:

  • Use anhydrous conditions to minimize side reactions.
  • Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitor reaction progress with TLC or HPLC to confirm intermediate formation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).
  • NMR (¹H/¹³C/¹⁹F): Assign substituent positions (e.g., trifluoromethoxy group at δ ~60 ppm in ¹⁹F NMR).
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M-H]⁻ at m/z ~278).
  • Elemental analysis : Verify stoichiometry (C, H, Cl, F) .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is ideal for:

  • Calculating bond lengths (e.g., C1-C15: 1.463 Å) and angles (e.g., C3-C4-C11: 119.6°).
  • Simulating Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
  • Predicting HOMO-LUMO gaps (~4.5 eV) to correlate with stability and photochemical behavior .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:
Discrepancies may arise from solvent effects , crystallinity , or dynamic processes . Mitigation strategies:

  • Compare experimental data with solvent-corrected DFT calculations (e.g., PCM model for DMSO).
  • Validate via X-ray crystallography to resolve stereochemical ambiguities.
  • Use variable-temperature NMR to detect conformational changes .

Advanced: What strategies optimize this compound’s bioactivity in medicinal chemistry?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to identify binding modes.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br for enhanced lipophilicity).
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity (e.g., logP <3.5) .

Advanced: How to assess its potential as an agrochemical intermediate?

Methodological Answer:

  • Photostability testing : Expose to UV light (λ=254 nm) and monitor degradation via HPLC.
  • Soil half-life studies : Use OECD 307 guidelines to evaluate environmental persistence.
  • Enzymatic inhibition assays : Test against plant-specific enzymes (e.g., acetolactate synthase) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and nitrile gloves to avoid dermal exposure.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Dispose of waste via neutralization (e.g., 10% NaOH) followed by incineration .

Advanced: How does crystallinity impact its physicochemical properties?

Methodological Answer:

  • DSC/TGA : Measure melting point (~150–160°C) and thermal stability.
  • PXRD : Compare experimental vs. simulated patterns to identify polymorphs.
  • Solubility studies : Test in biorelevant media (FaSSIF/FeSSIF) to correlate crystallinity with dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.